![molecular formula C21H25N5O4S B2876978 2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1040652-78-5](/img/structure/B2876978.png)
2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthesis and Biological Assessment
Heterocyclic compounds, including triazolopyridines and pyridazinones, are synthesized through various methods, offering a range of biological activities. These compounds have been explored for their insecticidal, antimicrobial, and potential anti-asthma properties. For instance, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown insecticidal activity against Spodoptera littoralis, suggesting their utility in agricultural pest control (Fadda et al., 2017). Similarly, triazolo[1,5-c]pyrimidines have been prepared as potential antiasthma agents, highlighting the versatility of heterocyclic compounds in therapeutic applications (Medwid et al., 1990).
Antioxidant and Antimicrobial Properties
The synthesis of heterocyclic compounds has also focused on evaluating their antioxidant and antimicrobial capabilities. For example, new classes of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been synthesized and shown to exhibit antimicrobial and antioxidant activity, demonstrating their potential in developing new therapeutic agents (Flefel et al., 2018).
Structure and Energy Framework Analysis
The detailed study of heterocyclic compounds extends to their structural analysis and energy frameworks. For example, the synthesis, structure analysis, and Hirshfeld surface studies of pyridazine analogs have contributed to a better understanding of their pharmaceutical importance, providing insights into their molecular interactions and stability (Sallam et al., 2021).
properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-29-14-8-9-16(17(12-14)30-2)22-19(27)13-25-21(28)26-18(23-25)10-11-20(24-26)31-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFSKJPOJJHROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide |
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